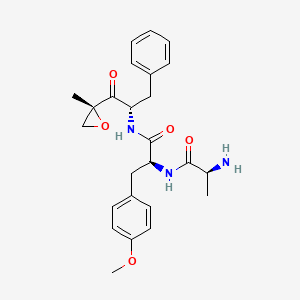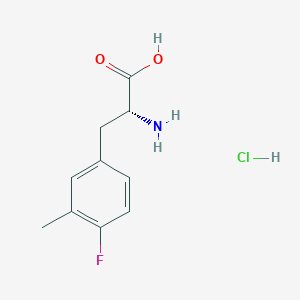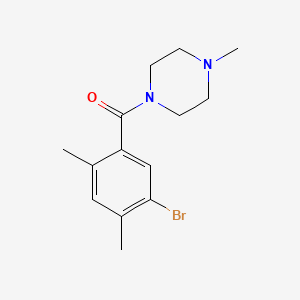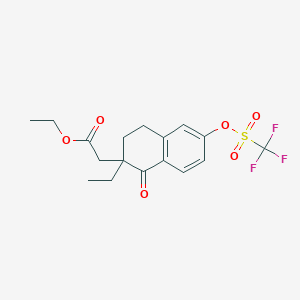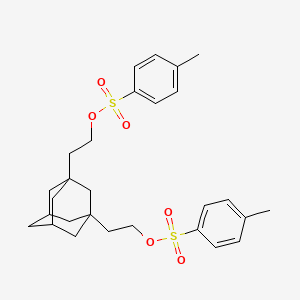![molecular formula C14H16Cl2N4O3 B14033060 N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning . Organophosphates, commonly found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapses, which can cause severe muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the toxic effects of organophosphates .
Vorbereitungsmethoden
The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in the presence of absolute ethanol . The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C . Industrial production methods follow similar procedures but are scaled up to meet commercial demands .
Analyse Chemischer Reaktionen
Obidoxime chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction of oximes by sodium metal, sodium amalgam, or hydrogenation produces amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive sites on the pyridinium rings.
Common reagents used in these reactions include sodium metal, sodium amalgam, and various hydride reagents . The major products formed from these reactions are amines and substituted pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
Obidoxime chloride has a wide range of scientific research applications:
Wirkmechanismus
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses . Organophosphates inhibit acetylcholinesterase by binding to its active site, preventing it from functioning normally . Obidoxime chloride has a higher affinity for the organophosphate residue than the enzyme itself, allowing it to remove the phosphate group and restore the enzyme’s functionality . The phosphate-oxime compound is then eliminated from the body via urine .
Vergleich Mit ähnlichen Verbindungen
Obidoxime chloride is often compared with other oximes such as pralidoxime, HI-6, and trimedoxime . While all these compounds serve as antidotes for organophosphate poisoning, obidoxime chloride is more potent than pralidoxime and diacetyl-monoxime . HI-6 and trimedoxime are also effective but have different spectra of activity and pharmacokinetic properties . The unique structure of obidoxime chloride allows it to be more effective against certain types of nerve agents, making it a valuable tool in both medical and military applications .
Eigenschaften
Molekularformel |
C14H16Cl2N4O3 |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
InChI-Schlüssel |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)

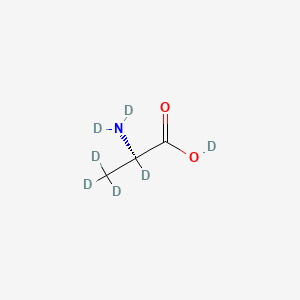

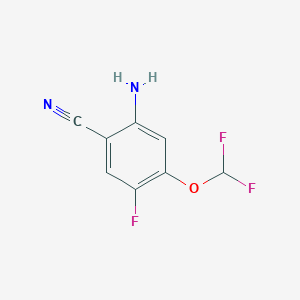
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
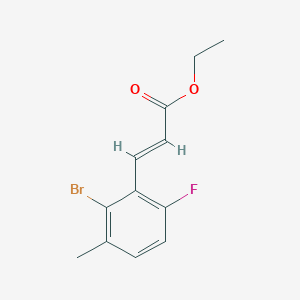
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
